3-(Trifluoromethyl)crotonic acid
Description
3-(Trifluoromethyl)crotonic acid (CAS 69056-67-3) is a fluorinated carboxylic acid with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol . Its IUPAC name is (Z)-4,4,4-trifluoro-3-methylbut-2-enoic acid, indicating a Z-configuration at the double bond. The trifluoromethyl (-CF₃) group confers strong electron-withdrawing effects, enhancing the compound's acidity and stability .
Properties
IUPAC Name |
4,4,4-trifluoro-3-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRCTLYMABZQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274095 | |
| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69056-67-3, 93404-33-2 | |
| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69056-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)crotonic acid typically involves the reaction of 2-butenoic acid derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group onto the crotonic acid structure .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)crotonic acid often employs continuous flow processes to ensure high yield and purity. These methods utilize advanced catalytic systems and optimized reaction conditions to facilitate the efficient incorporation of the trifluoromethyl group .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted carboxylic acids.
Reduction: Trifluoromethyl-substituted alcohols.
Substitution: Various trifluoromethyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-(Trifluoromethyl)crotonic acid is utilized as a building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for:
- Electrophilic Substitution Reactions : The compound can act as a superacid catalyst for electrophilic substitution, allowing for the efficient synthesis of trifluoromethylated dihydrochalcones and aryl vinyl ketones .
- Synthesis of Fluorinated Compounds : It serves as a precursor for synthesizing other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that derivatives of crotonic acid, including those with trifluoromethyl substitutions, exhibit significant biological activity:
- Anti-inflammatory Effects : Studies have shown that compounds derived from crotonic acid can have anti-inflammatory effects in animal models, particularly in treating conditions like asthma and allergic rhinitis . For instance, the combination of crotonic acid with gluconic acid demonstrated enhanced control over inflammation in asthmatic mice.
- Antiproliferative Activity : Certain derivatives exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Materials Science
In materials science, 3-(trifluoromethyl)crotonic acid can be incorporated into polymers and coatings due to its unique properties:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for harsh environments.
- Coatings : Its use in coatings can provide hydrophobic properties, which are beneficial for protective applications.
Case Study 1: Synthesis of Trifluoromethylated Compounds
A study highlighted the use of 3-(trifluoromethyl)crotonic acid in synthesizing various trifluoromethylated compounds through electrophilic activation. This method showcased the efficiency of using superacid conditions to facilitate reactions that would otherwise require harsher conditions .
Case Study 2: Anti-inflammatory Applications
Research involving animal models demonstrated that treatments with crotonic acid derivatives significantly reduced inflammation markers in subjects with induced asthma. The study concluded that these compounds could be developed further for therapeutic use against respiratory conditions .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)crotonic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate biological activities, making the compound valuable in drug design and development .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 3-(Trifluoromethyl)crotonic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Applications |
|---|---|---|---|---|
| 3-(Trifluoromethyl)crotonic acid | C₅H₅F₃O₂ | 154.09 | -CF₃, carboxylic acid (Z-isomer) | Friedel-Crafts acylation; drug intermediates |
| Ethyl 4,4,4-trifluorocrotonate | C₆H₇F₃O₂ | 168.11 | -CF₃, ethyl ester | Hydrolysis to acid; ester-based reactions |
| 3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid | C₁₀H₆ClF₃O₂ | 250.61 | -CF₃, 4-Cl-phenyl (E-isomer) | Enhanced steric hindrance; specialty synthesis |
| 3-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | 216.16 | -CF₃, phenyl group | Conjugation stabilization; material science |
| Crotonic acid (non-fluorinated) | C₄H₆O₂ | 86.09 | -H (no CF₃) | Lower acidity; limited thermal stability |
Key Differences and Trends
- Acidity: The -CF₃ group in 3-(Trifluoromethyl)crotonic acid lowers its pKa compared to non-fluorinated crotonic acid due to strong inductive electron withdrawal .
- Isomerism : The Z/E configuration affects reactivity. For example, Z-isomers (like 3-(Trifluoromethyl)crotonic acid) may exhibit different steric and electronic profiles compared to E-isomers (e.g., 3-(4-Chlorophenyl)-4,4,4-trifluoro-(E)-crotonic acid) .
- Derivatives : Ester derivatives (e.g., ethyl or methyl esters) are less reactive toward electrophiles but more amenable to nucleophilic substitution or hydrolysis .
- Substituent Effects : Bulky aryl groups (e.g., 3-(4-tert-Butylphenyl)-4,4,4-trifluoro-(E)-crotonic acid) reduce solubility in polar solvents but enhance thermal stability .
Biological Activity
3-(Trifluoromethyl)crotonic acid, a compound with the molecular formula , has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide an in-depth overview of its biological effects.
- Molecular Weight : 154.09 g/mol
- CAS Number : 69056-67-3
- Synonyms : Beta-trifluoromethylcrotonic acid, 4,4,4-trifluoro-3-methyl-but-2-enoic acid
Biological Activity Overview
The biological activity of 3-(trifluoromethyl)crotonic acid can be analyzed through various studies that highlight its effects on different biological systems. Key areas of interest include:
-
Anti-inflammatory Effects :
- A study demonstrated that derivatives of crotonic acid, including those with trifluoromethyl groups, exhibited significant anti-inflammatory properties in animal models. Specifically, the combination of crotonic acid and gluconic acid showed enhanced control over inflammation in asthmatic mice by reducing goblet cell hyperplasia and perivascular inflammation .
- Cytotoxicity and Antiproliferative Activity :
- Respiratory Effects :
Case Study 1: Anti-inflammatory Effects in Asthma Models
A controlled experiment involving BALB/c mice assessed the efficacy of crotonic acid in managing allergic rhinitis and asthma. The study involved nebulizing treatments with crotonic acid and measuring outcomes such as total IgE levels and histamine release. Results indicated that treatment significantly reduced inflammatory markers compared to untreated controls .
Case Study 2: Cytotoxicity Assessment
In vitro studies employed the MTT assay to evaluate the cytotoxic effects of 3-(trifluoromethyl)crotonic acid on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. Key considerations :
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Catalytic systems (e.g., palladium or copper) for C–CF₃ bond formation .
Basic: What analytical techniques are critical for characterizing 3-(Trifluoromethyl)crotonic acid?
Q. Nuclear Magnetic Resonance (NMR) :
Q. Infrared (IR) Spectroscopy :
Q. High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity, especially for isolating isomers (E/Z) .
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The CF₃ group is strongly electron-withdrawing, which:
- Activates the α,β-unsaturated system toward nucleophilic attacks (e.g., Michael additions) but deactivates electrophilic substitution .
- Stabilizes intermediates in transition-metal-catalyzed reactions (e.g., Suzuki coupling), though steric hindrance may reduce yields .
Case study : In palladium-catalyzed couplings, CF₃-substituted crotonic acids show slower reaction kinetics compared to non-fluorinated analogs, requiring higher catalyst loadings or elevated temperatures .
Advanced: How can researchers resolve contradictions in spectroscopic data for trifluoromethyl crotonic acid derivatives?
Discrepancies in NMR or IR data often arise from:
- Rotameric equilibria : Low-temperature NMR (e.g., -40°C) can freeze conformational changes, clarifying splitting patterns .
- Solvent effects : Polar aprotic solvents (e.g., DMSO-d₆) stabilize carboxylic acid dimers, shifting proton signals .
- Isomeric mixtures : Use chiral columns in HPLC or NOESY NMR to distinguish E/Z isomers .
Example : Conflicting ¹H NMR integrals for vinyl protons may indicate isomerization during analysis; monitoring spectra over time or under inert atmospheres can mitigate this .
Advanced: What strategies improve the thermal stability of 3-(Trifluoromethyl)crotonic acid during reactions?
Thermal decomposition (observed at >150°C) is mitigated by:
- Protecting group strategies : Converting the carboxylic acid to methyl esters or tert-butyl esters reduces decarboxylation .
- Low-temperature catalysis : Reactions performed at 0–50°C minimize degradation .
- Additives : Radical inhibitors (e.g., BHT) suppress free-radical pathways that lead to decomposition .
Methodological: How can researchers optimize regioselectivity in functionalizing 3-(Trifluoromethyl)crotonic acid?
Q. Directing group approaches :
- Carboxylic acid as a directing group : Use transition metals (e.g., Pd) to facilitate ortho-functionalization of the aromatic ring (if present) .
- Decarboxylative coupling : Remove COOH via silver or copper catalysts to generate trifluoromethyl alkenes for further functionalization .
Computational guidance : DFT calculations predict favorable sites for electrophilic attack, such as the β-position of the crotonic acid backbone .
Methodological: What are best practices for handling discrepancies in reported melting points or solubility data?
- Purification protocols : Recrystallize from hexane/ethyl acetate mixtures to remove impurities affecting melting points .
- Solubility testing : Use standardized solvents (e.g., DMSO, THF) under controlled temperatures. Note that trifluoromethyl groups enhance solubility in fluorinated solvents (e.g., HFIP) .
Documentation : Report solvent systems, heating rates, and equipment calibration details to align with literature .
Advanced: How does the trifluoromethyl group impact biological activity in medicinal chemistry applications?
- Lipophilicity : CF₃ increases logP, enhancing membrane permeability.
- Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes .
- Case study : Trifluoromethyl crotonic acid derivatives exhibit inhibitory activity against enzymes like histone deacetylases (HDACs), with IC₅₀ values correlating with substituent position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
